delta9,11-Estradiol

Description

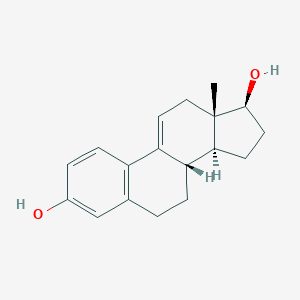

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABGTKBXHAEVKL-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229538 | |

| Record name | delta9,11-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791-69-5 | |

| Record name | 9,11-Dehydroestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta9,11-Estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta9,11-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 791-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.9,11-ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99558VD54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of delta-9,11-Estradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to delta-9,11-estradiol, an important steroid derivative for research and pharmaceutical development. The synthesis involves a two-step process commencing from the readily available steroid precursor, estrone. The core of this synthesis lies in the introduction of a double bond at the C9-C11 position, followed by the stereoselective reduction of the C17 ketone. This guide details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Synthetic Strategy Overview

The synthesis of delta-9,11-estradiol from estrone is achieved through a two-step reaction sequence:

-

Dehydrogenation of Estrone: Estrone is first converted to Δ⁹,¹¹-estrone (3-hydroxyestra-1,3,5(10),9(11)-tetraen-17-one) through a dehydrogenation reaction. This is effectively achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidizing agent.

-

Reduction of Δ⁹,¹¹-Estrone: The 17-keto group of the intermediate, Δ⁹,¹¹-estrone, is then stereoselectively reduced to the corresponding 17β-hydroxyl group to yield the final product, delta-9,11-estradiol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, offering good stereoselectivity.

Experimental Protocols

Step 1: Synthesis of Δ⁹,¹¹-Estrone (3-hydroxyestra-1,3,5(10),9(11)-tetraen-17-one)

This procedure is adapted from a known method for the dehydrogenation of estrone.[1]

Materials:

-

Estrone (1)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Methanol (MeOH)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

10% aqueous sodium sulfite solution (Na₂SO₃)

-

Water (H₂O)

Procedure:

-

A solution of estrone (1) (e.g., 1.0 g, 3.7 mmol) in methanol (e.g., 150 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The solution is heated to 45°C.

-

DDQ (e.g., 1.25 g, 5.5 mmol) is added to the stirred solution in one portion.

-

The reaction mixture is vigorously stirred at 45°C under a nitrogen atmosphere for approximately 4-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate (e.g., 150 mL) and washed successively with a 10% aqueous solution of Na₂SO₃ (e.g., 2 x 50 mL), a saturated aqueous solution of NaHCO₃ (e.g., 2 x 50 mL), and water (e.g., 2 x 50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to afford pure Δ⁹,¹¹-estrone (2).

Step 2: Synthesis of delta-9,11-Estradiol

This is a general procedure for the stereoselective reduction of a 17-keto steroid.

Materials:

-

Δ⁹,¹¹-Estrone (2)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Dilute hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Δ⁹,¹¹-Estrone (2) (e.g., 1.0 g, 3.7 mmol) is dissolved in a suitable solvent such as methanol or ethanol (e.g., 50 mL) in a round-bottom flask at 0°C (ice bath).

-

Sodium borohydride (NaBH₄) (e.g., 0.28 g, 7.4 mmol) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 1-2 hours, and the progress is monitored by TLC.

-

Once the reaction is complete, the solvent is partially evaporated under reduced pressure.

-

The reaction is quenched by the slow addition of dilute HCl at 0°C until the effervescence ceases.

-

The mixture is extracted with dichloromethane (e.g., 3 x 50 mL).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude delta-9,11-estradiol (3).

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Estrone (1) | C₁₈H₂₂O₂ | 270.37 | White crystalline solid |

| Δ⁹,¹¹-Estrone (2) | C₁₈H₂₀O₂ | 268.35 | Beige solid |

| delta-9,11-Estradiol (3) | C₁₈H₂₂O₂ | 270.37 | Solid[2] |

Table 2: Reaction Parameters and Yields

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dehydrogenation | Estrone (1) | DDQ | Methanol | 45 | 4-5 | ~68%[1] |

| Reduction | Δ⁹,¹¹-Estrone (2) | NaBH₄ | Methanol/Ethanol | 0 | 1-2 | >90% (estimated) |

Table 3: Spectroscopic Data for Δ⁹,¹¹-Estrone (2) [1]

| Spectroscopy | Key Signals |

| IR (cm⁻¹) | 3235 (O-H), 2936-2869 (C-H), 1712 (C=O, C17), 1543, 1462, 1304, 1164, 899 |

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 7.38 (s, 1H, C1-H), 0.88 (s, 3H, C18-CH₃) |

| ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | 220.61 (C17), 147.47, 136.66, 135.23, 128.75, 113.42, 106.68, 50.39, 48.00, 44.13, 37.54, 36.03, 31.59, 31.12, 26.69, 26.33, 21.73, 13.95 |

Table 4: Spectroscopic Data for delta-9,11-Estradiol (3) [2]

| Spectroscopy | Data |

| Mass Spectrometry (GC-MS) | m/z: 270 (M+), 211, 160 |

| IR Spectrum | Data available in spectral databases |

Visualization of the Synthesis Workflow

The following diagram illustrates the chemical synthesis route from estrone to delta-9,11-estradiol.

Caption: Synthetic route for delta-9,11-estradiol from estrone.

This technical guide provides a foundational understanding of the chemical synthesis of delta-9,11-estradiol. Researchers are advised to consult the primary literature and perform appropriate safety assessments before conducting any experimental work.

References

Delta-9,11-Estradiol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-9,11-estradiol (also known as 9,11-dehydroestradiol) is a synthetic steroid and a known natural degradation product of estradiol.[1] It is structurally distinguished from the parent hormone, 17β-estradiol, by the presence of a double bond between the 9th and 11th carbon atoms in the steroid nucleus. This modification significantly alters the three-dimensional conformation of the molecule, leading to a unique biological activity profile.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of delta-9,11-estradiol, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The exploration of modified steroid structures, including delta-9,11-estradiol, emerged from the broader scientific endeavor in the mid-20th century to develop novel therapeutic agents with refined biological activities. The synthesis of delta-9,11-dehydro steroids was described in a 1961 patent, which detailed a process for introducing a double bond at the C-9(11) position in steroids with an aromatic A-ring.[2] This patent not only outlined a method for the preparation of delta-9,11-estradiol and its derivatives but also made initial claims about their biological activities, including anti-androgenic and anti-progestational effects, with minimal estrogenic activity.[2] These early investigations positioned delta-9,11-estradiol as a compound of interest for researchers exploring the structure-activity relationships of steroid hormones.

Synthesis of Delta-9,11-Estradiol

The introduction of the 9-11 double bond is a key step in the synthesis of delta-9,11-estradiol. Various methods have been developed, with early approaches focusing on chemical dehydrogenation.

Experimental Protocol: Synthesis from Estrone 3-Methyl Ether

The following protocol is adapted from a 1961 patent by Denot and Bowers and describes the synthesis of delta-9,11-estradiol from estrone 3-methyl ether.[2]

Step 1: Dehydrogenation of Estrone 3-Methyl Ether

-

A solution of 1 gram of estrone 3-methyl ether in 15 ml of anhydrous dioxane and 45 ml of tert-butanol is prepared.

-

To this solution, 4.0 grams of chloranil (recrystallized from benzene) is added.

-

The mixture is refluxed under a nitrogen atmosphere for 24 hours.

-

Following the reaction, the mixture is cooled, and the organic solution is processed to isolate the 3-methyl-ether of delta-9,11-dehydro-estrone.

Step 2: Demethylation to Delta-9,11-Dehydro-Estrone

-

A mixture of 600 mg of the 3-methyl-ether of delta-9,11-dehydro-estrone and 1.5 grams of pyridine hydrochloride is heated at 200-210°C for 40 minutes under a nitrogen atmosphere.

-

After cooling, 100 ml of water is added, and the resulting precipitate is collected.

-

The precipitate is washed thoroughly with water, dried, and crystallized from methanol to yield delta-9,11-dehydro-estrone.

Step 3: Reduction to Delta-9,11-Estradiol

While the patent primarily details the synthesis of the estrone derivative, the subsequent reduction of the 17-keto group to a 17β-hydroxyl group to yield delta-9,11-estradiol is a standard procedure in steroid chemistry, typically achieved using reducing agents like sodium borohydride.

Biological Activity

The introduction of the 9-11 double bond in the estradiol scaffold has a pronounced effect on its interaction with steroid hormone receptors.

Receptor Binding Affinity

A key aspect of characterizing a modified steroid is determining its binding affinity for its target receptors. The following table summarizes the relative binding affinities of delta-9,11-estradiol (RU 2464) for the estrogen, androgen, and progestin receptors.

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol/Testosterone/Progesterone = 100) |

| Delta-9,11-Estradiol (RU 2464) | Estrogen (Rat Uterus) | 20 |

| Delta-9,11-Estradiol (RU 2464) | Androgen (Rat Prostate) | < 0.1 |

| Delta-9,11-Estradiol (RU 2464) | Progestin (Rabbit Uterus) | < 0.1 |

| 17β-Estradiol | Estrogen (Rat Uterus) | 100 |

| Testosterone | Androgen (Rat Prostate) | 100 |

| Progesterone | Progestin (Rabbit Uterus) | 100 |

Data extracted from Ojasoo, T., et al. (1988). Journal of Steroid Biochemistry.

These data indicate that delta-9,11-estradiol retains a notable affinity for the estrogen receptor, albeit reduced to one-fifth of that of estradiol, while exhibiting negligible binding to the androgen and progestin receptors.

Experimental Protocol: Receptor Binding Assay

The following is a generalized protocol for a competitive steroid binding assay, as would be used to determine the relative binding affinities presented above.

-

Preparation of Cytosol:

-

Target tissues (e.g., rat uterus for estrogen receptor, rat prostate for androgen receptor, rabbit uterus for progestin receptor) are homogenized in a suitable buffer (e.g., Tris-EDTA buffer) at 0-4°C.

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain a supernatant fraction (cytosol) containing the soluble receptors.

-

-

Competitive Binding Assay:

-

A constant amount of radiolabeled ligand (e.g., [³H]estradiol, [³H]testosterone, or [³H]progesterone) is incubated with a fixed amount of cytosol.

-

Increasing concentrations of the unlabeled competitor steroid (e.g., delta-9,11-estradiol) are added to the incubation mixtures.

-

The incubations are carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

-

Separation of Bound and Free Ligand:

-

At the end of the incubation period, dextran-coated charcoal is added to absorb the unbound steroid.

-

The mixture is centrifuged, and the supernatant containing the receptor-bound radiolabeled ligand is collected.

-

-

Quantification:

-

The radioactivity in the supernatant is measured by liquid scintillation counting.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The relative binding affinity (RBA) is calculated as: (IC50 of reference steroid / IC50 of test steroid) x 100.

-

Antiproliferative Activity of a Related Compound

While data on the direct antiproliferative effects of delta-9,11-estradiol are limited, studies on its precursor, delta-9,11-estrone, have shown significant cytotoxic activity against certain cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Delta-9,11-Estrone | HepaRG (Human Hepatoma) | 6.67 |

Data from Canário, C., et al. (2020). Comptes Rendus Chimie.

This finding suggests that the delta-9,11 modification may confer cytotoxic properties, a characteristic that warrants further investigation for delta-9,11-estradiol itself.

Signaling Pathways

The biological effects of delta-9,11-estradiol are primarily mediated through its interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily.

Estrogen Receptor Signaling

Upon entering a target cell, estrogenic compounds like delta-9,11-estradiol bind to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the modulation (upregulation or downregulation) of gene transcription. The resulting changes in protein synthesis are responsible for the physiological responses to the estrogenic signal.

Given its significant binding affinity for the estrogen receptor, it is highly probable that delta-9,11-estradiol acts as an agonist or partial agonist at this receptor, thereby initiating the signaling cascade described above. However, the precise nature of its functional activity (i.e., the extent of agonism or potential antagonism in different cellular contexts) and its effects on downstream gene expression require further experimental elucidation.

Conclusion

Delta-9,11-estradiol represents an intriguing modification of the natural estrogen, estradiol. Its discovery and synthesis were part of a broader effort to understand the structure-activity relationships of steroid hormones. The available data demonstrate that the introduction of a 9-11 double bond reduces, but does not abolish, binding to the estrogen receptor, while largely eliminating affinity for androgen and progestin receptors. The antiproliferative activity of the related estrone derivative suggests potential for further investigation into the cytotoxic effects of this class of compounds.

While foundational knowledge regarding its synthesis and receptor binding profile is established, significant gaps in our understanding of delta-9,11-estradiol remain. Future research should focus on elucidating its functional activity in various cell-based and in vivo models to determine its estrogenic, anti-androgenic, and anti-progestational effects. A detailed analysis of its impact on downstream signaling pathways and target gene expression will be crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of delta-9,11-Estradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-9,11-Estradiol is a synthetic steroid and a known impurity and degradation product of Estradiol, the primary female sex hormone. Its structure, characterized by a double bond between the 9th and 11th carbon atoms, distinguishes it from the endogenous hormone and influences its biological activity and physicochemical profile. This technical guide provides a comprehensive overview of the core physicochemical properties of delta-9,11-Estradiol, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₂ | N/A |

| Molecular Weight | 270.4 g/mol | [1] |

| IUPAC Name | (8R,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | N/A |

| CAS Number | 791-69-5 | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |

| pKa | Estimated ~10.37 (based on the structurally similar 9,11-Dehydro-17α-cyanoMethyl Estradiol) | [2] |

Experimental Protocols

The determination of the physicochemical properties of a steroid-like delta-9,11-Estradiol involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline delta-9,11-Estradiol is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.[4]

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2°C per minute, near the expected melting point.[5]

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[4] A sharp melting range is indicative of a pure compound.[3]

Solubility Determination

Understanding the solubility of delta-9,11-Estradiol in various solvents is essential for its extraction, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO) are selected.

-

Equilibrium Method: An excess amount of delta-9,11-Estradiol is added to a known volume of the solvent in a sealed container.

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of delta-9,11-Estradiol in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values, which is crucial for predicting its behavior in biological systems.

Methodology:

-

Potentiometric Titration: A solution of delta-9,11-Estradiol in a suitable solvent (e.g., a water-methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.

-

Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.

-

pKa Calculation: The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Signaling Pathway

As a derivative of estradiol, delta-9,11-Estradiol is presumed to exert its biological effects primarily through interaction with the estrogen receptor (ER). The canonical estrogen receptor signaling pathway is depicted below.

Caption: Estrogen Receptor Signaling Pathway for delta-9,11-Estradiol.

Experimental Workflows

The synthesis and purification of delta-9,11-Estradiol often involve multi-step processes. A typical workflow for its synthesis from an 11-hydroxy precursor and subsequent purification is outlined below.

Caption: Synthesis and Purification Workflow of delta-9,11-Estradiol.

References

Delta-9,11-Estradiol: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-9,11-estradiol (Δ⁹,¹¹-estradiol) is a synthetic analog and a known degradation product of the primary female sex hormone, 17β-estradiol. The introduction of a double bond between carbons 9 and 11 of the steroid nucleus induces significant conformational changes, resulting in a flattening of the steroid's B, C, and D rings.[1] This structural alteration has a direct impact on its biological activity, most notably a reduction in binding affinity for estrogen receptors (ERs) compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of Δ⁹,¹¹-estradiol's biological function, including its interaction with estrogen receptors, its potential signaling pathways, and its synthesis. Detailed experimental protocols for key assays and illustrative diagrams of relevant pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Estradiol and its analogs are crucial molecules in human physiology and pharmacology. They exert their effects primarily through two estrogen receptor subtypes, ERα and ERβ, which are members of the nuclear hormone receptor superfamily.[2] These receptors function as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in development, metabolism, and reproduction.[2] Structural modifications to the estradiol scaffold can dramatically alter receptor binding affinity and subsequent biological responses.

Delta-9,11-estradiol represents a structurally distinct analog where a double bond is introduced in the C-ring of the steroid. This modification significantly alters the three-dimensional shape of the molecule, leading to a flatter conformation.[1] As a consequence of this altered geometry, the binding affinity of Δ⁹,¹¹-estradiol for the estrogen receptor is reduced to approximately one-fifth of that of 17β-estradiol.[3] While less potent than the endogenous hormone, its retained ability to interact with estrogen receptors suggests it may possess unique biological activities or serve as a scaffold for the development of novel selective estrogen receptor modulators (SERMs).

Quantitative Data on Biological Activity

Quantitative data on the biological activity of Δ⁹,¹¹-estradiol is limited in the publicly available literature. However, the following table summarizes the key reported finding regarding its receptor binding affinity. For context, data on the related compound, Δ⁹,¹¹-estrone, is also included, as it provides some insight into the potential activity of C-ring unsaturated estrogens.

| Compound | Parameter | Value | Receptor/Cell Line | Reference |

| Δ⁹,¹¹-Estradiol | Relative Binding Affinity (RBA) | ~20% (of 17β-estradiol) | Estrogen Receptor | [3] |

| Δ⁹,¹¹-Estrone | IC₅₀ (Cytotoxicity) | 6.67 µM | HepaRG cells | [4] |

| Estrogenic Activity | Observed at 0.1 µM | T47-D cells | [4] |

Note: Further studies are required to determine the specific binding affinities (Ki or IC₅₀) of Δ⁹,¹¹-estradiol for ERα and ERβ, as well as its potency in transcriptional activation assays (EC₅₀).

Synthesis

The synthesis of Δ⁹,¹¹-estradiol can be achieved through the dehydrogenation of estradiol. A general method involves treating the 3-methyl ether of estradiol with a dehydrogenating agent like chloranil. The resulting 3-methyl ether of Δ⁹,¹¹-estradiol is then hydrolyzed, for example with pyridine hydrochloride, to yield Δ⁹,¹¹-estradiol. Subsequent treatment with acetic anhydride in pyridine can produce the diacetate derivative.

A potential synthetic workflow is outlined below:

Caption: Synthetic workflow for Δ⁹,¹¹-Estradiol.

Signaling Pathways

Upon binding to estrogen receptors, Δ⁹,¹¹-estradiol is expected to initiate downstream signaling cascades similar to other estrogens, albeit with potentially altered efficacy and potency due to its reduced receptor affinity. The classical genomic signaling pathway involves the following key steps:

-

Ligand Binding: Δ⁹,¹¹-estradiol enters the cell and binds to ERα or ERβ located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if not already there.

-

DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The receptor complex recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Caption: Classical genomic estrogen signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol is adapted from standard methods for determining the binding affinity of a compound for the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) and inhibitory concentration (IC₅₀) of Δ⁹,¹¹-estradiol for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (competitor standard)

-

Δ⁹,¹¹-estradiol (test compound)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled 17β-estradiol and Δ⁹,¹¹-estradiol in the assay buffer.

-

In reaction tubes, combine a fixed concentration of [³H]-17β-estradiol, a specific amount of ERα or ERβ protein, and varying concentrations of either unlabeled 17β-estradiol or Δ⁹,¹¹-estradiol.

-

Include tubes for total binding (only [³H]-17β-estradiol and receptor) and non-specific binding (with a large excess of unlabeled 17β-estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Add cold hydroxyapatite slurry to each tube to separate bound from free radioligand.

-

Wash the pellets with assay buffer to remove unbound radioligand.

-

Resuspend the pellets in scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

-

Calculate the RBA of Δ⁹,¹¹-estradiol relative to 17β-estradiol.

Caption: Workflow for a competitive binding assay.

Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This protocol outlines a common method to assess the functional activity of a compound as an estrogen receptor agonist or antagonist.

Objective: To determine the EC₅₀ of Δ⁹,¹¹-estradiol for the activation of estrogen-responsive gene expression.

Materials:

-

A human cell line stably transfected with an estrogen-responsive luciferase reporter construct (e.g., T47D-KBluc or MCF-7-ERE-Luc).

-

Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum.

-

17β-estradiol (positive control)

-

Δ⁹,¹¹-estradiol (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the reporter cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with a medium containing serial dilutions of 17β-estradiol or Δ⁹,¹¹-estradiol.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Plot the luminescence against the log concentration of the compound to determine the EC₅₀ value.

Caption: Workflow for a luciferase reporter gene assay.

Conclusion

Delta-9,11-estradiol is an intriguing estradiol analog with a distinct structural conformation and attenuated estrogen receptor binding affinity. While current quantitative data on its biological activity is sparse, its ability to interact with estrogen receptors suggests a potential for estrogenic or SERM-like activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the specific biological functions of Δ⁹,¹¹-estradiol. Future studies focusing on determining its binding affinities for ERα and ERβ, its transcriptional activation profiles, and its effects on various estrogen-responsive cell lines will be crucial for elucidating its pharmacological potential and its role in endocrinology and drug development.

References

In Vitro Mechanism of Action of Δ⁹,¹¹-Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of delta-9,11-estradiol (Δ⁹,¹¹-Estradiol), a synthetic analog of the natural estrogen 17β-estradiol. This document details its interaction with estrogen receptors, subsequent signaling pathways, and observed cellular effects, drawing from available research on Δ⁹,¹¹-estradiol and its closely related structural analog, Δ⁹,¹¹-estrone.

Introduction to Δ⁹,¹¹-Estradiol

Δ⁹,¹¹-Estradiol is a steroid hormone characterized by the introduction of a double bond between the C9 and C11 positions of the core steroid structure. This modification alters the three-dimensional conformation of the steroid, leading to a flattening of the molecule[1]. Such structural changes are known to influence the binding affinity for estrogen receptors (ERs) and, consequently, the biological activity of the compound. As an estrogen analog, its mechanism of action is primarily mediated through its interaction with ERs, which are key regulators of gene expression in various physiological and pathological processes.

Core Mechanism: Interaction with Estrogen Receptors

The primary mechanism of action for Δ⁹,¹¹-estradiol involves binding to and activating estrogen receptors, particularly the alpha subtype (ERα)[2]. Like the endogenous ligand 17β-estradiol, Δ⁹,¹¹-estradiol is believed to initiate a cascade of molecular events that ultimately modulate the transcription of target genes.

Receptor Binding Affinity

The introduction of the 9-11 unsaturation has a notable impact on the binding affinity of the molecule for the human estrogen receptor. This structural alteration reduces the binding affinity when compared to the parent compound, estradiol.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| 17β-Estradiol | 100% | [1] |

| Δ⁹,¹¹-Estradiol | ~20% (1/5th of Estradiol) | [1] |

Canonical Signaling Pathway

Upon binding, Δ⁹,¹¹-estradiol is expected to follow the canonical estrogen signaling pathway. The binding of the ligand to ERα, which is typically located in the cytoplasm or nucleus in an inactive state complexed with heat shock proteins (HSPs), induces a conformational change. This change leads to the dissociation of HSPs, receptor dimerization, and subsequent translocation of the activated dimer into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby recruiting co-activators and initiating gene transcription[3].

In Vitro Cellular Effects

While specific data on the cellular effects of Δ⁹,¹¹-estradiol is limited, studies on the closely related compound, Δ⁹,¹¹-estrone, provide valuable insights into its potential biological activities. These studies have primarily focused on its impact on cancer cell lines.

Cytotoxicity and Antiproliferative Activity

Research on Δ⁹,¹¹-estrone has demonstrated significant cytotoxic and antiproliferative effects across a panel of human cancer cell lines. The introduction of the Δ⁹,¹¹ double bond into the estrone structure was found to increase cytotoxic effects in most cell lines tested[1].

| Cell Line | Compound | IC₅₀ (μM) | Effect | Reference |

| HepaRG (Hepatocellular carcinoma) | Δ⁹,¹¹-Estrone | 6.67 | Cytotoxicity | [1] |

| MCF-7 (Breast cancer) | Δ⁹,¹¹-Estrone derivative | 25.14 | Cytotoxicity | [1] |

| T47-D (Breast cancer) | Δ⁹,¹¹-Estrone derivative | 25.06 | Cytotoxicity | [1] |

Cell Cycle Regulation

Flow cytometry experiments have shown that Δ⁹,¹¹-estrone can influence cell cycle progression. Treatment of HepaRG cells resulted in a significant reduction in cell viability and induced a cell cycle arrest at the G₀/G₁ phase[1][4]. This suggests an interference with the molecular machinery that governs the transition from the G₁ to the S phase of the cell cycle.

Estrogenic Activity

Interestingly, despite its antiproliferative effects at higher concentrations, Δ⁹,¹¹-estrone exhibited estrogenic (proliferative) activity at a low concentration (0.1 μM) in the estrogen-sensitive T47-D breast cancer cell line[1][4]. This dual activity is characteristic of some steroid compounds and highlights the concentration-dependent nature of their effects.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments typically used to characterize the mechanism of action of compounds like Δ⁹,¹¹-estradiol. These protocols are based on studies performed on Δ⁹,¹¹-estrone[1].

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.

-

Cell Seeding : Plate cells (e.g., MCF-7, T47-D, HepaRG) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment : Treat cells with various concentrations of Δ⁹,¹¹-estradiol (or a vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Cell Culture and Treatment : Grow cells in culture plates and treat with the test compound (e.g., 50 μM of Δ⁹,¹¹-estrone) or a vehicle control for a set time (e.g., 24 hours)[4].

-

Cell Harvesting : Detach the cells using trypsin and collect them by centrifugation.

-

Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

-

Staining : Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

-

Data Analysis : Use specialized software to generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle.

Summary and Future Directions

Future research should focus on elucidating the specific downstream gene targets of Δ⁹,¹¹-estradiol and exploring its effects in a wider range of cell types and in vitro models. A more detailed characterization of its binding kinetics (K_d, k_on, k_off) and a direct comparison of the cellular effects of Δ⁹,¹¹-estradiol versus Δ⁹,¹¹-estrone would provide a clearer understanding of the structure-activity relationship and the specific role of the 17-position functional group.

References

- 1. $\Delta ^{9,11}$-Estrone derivatives as potential antiproliferative agents: synthesis, in vitro biological evaluation and docking studies [comptes-rendus.academie-sciences.fr]

- 2. Delta9,11-Estradiol | 791-69-5 | FE22819 | Biosynth [biosynth.com]

- 3. Hypothalamus - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Delta-9,11-Estradiol: A Technical Review of its Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-9,11-estradiol is a synthetic analog of estradiol characterized by the introduction of a double bond between the 9th and 11th positions of the steroid nucleus. This modification significantly alters the three-dimensional structure of the molecule, leading to a flattening of the B, C, and D rings.[1] This structural change has a direct impact on its interaction with estrogen receptors (ERs), the primary targets of estrogens in the body. This technical guide provides a comprehensive overview of the estrogen receptor binding affinity of delta-9,11-estradiol, based on available scientific literature. It is intended to be a resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.

Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. In the case of delta-9,11-estradiol, its affinity for the estrogen receptor has been evaluated relative to the endogenous ligand, 17β-estradiol.

Quantitative Data

The available data on the receptor binding affinity of delta-9,11-estradiol is presented in terms of Relative Binding Affinity (RBA). RBA is a measure of the ligand's ability to displace a radiolabeled standard (typically [3H]-estradiol) from the estrogen receptor, relative to the unlabeled standard itself (17β-estradiol), which is assigned an RBA of 100%.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

| 17β-Estradiol | Human Estrogen Receptor | 100 | [1] |

| Delta-9,11-Estradiol | Human Estrogen Receptor | 20 | [1] |

Note: The available literature does not specify the individual binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The provided RBA is for the "human estrogen receptor" as a general entity. The introduction of the 9-11 unsaturation reduces the binding affinity to one-fifth of that of estradiol.[1]

Experimental Protocols

The determination of estrogen receptor binding affinity is typically performed using competitive binding assays. While a specific, detailed protocol for delta-9,11-estradiol is not available in the reviewed literature, a representative methodology based on standard practices for assessing estrogen receptor binding is outlined below.

Representative Competitive Radioligand Binding Assay

This protocol describes a method to determine the relative binding affinity of a test compound, such as delta-9,11-estradiol, for the estrogen receptor.

1. Materials and Reagents:

-

Estrogen Receptor Source: Human recombinant ERα or ERβ, or cytosol preparations from estrogen target tissues (e.g., rat uterus).

-

Radioligand: [3H]-17β-estradiol.

-

Unlabeled Competitor (Standard): 17β-estradiol.

-

Test Compound: Delta-9,11-Estradiol.

-

Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, dithiothreitol, sodium molybdate).

-

Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

2. Experimental Procedure:

-

Preparation of Receptor: The estrogen receptor preparation is diluted in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Incubation: A constant concentration of [3H]-17β-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound (delta-9,11-estradiol).

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C or 25°C) to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand using dextran-coated charcoal or hydroxylapatite. The charcoal adsorbs the free radioligand, while the larger receptor-bound complex remains in the supernatant after centrifugation.

-

Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both the standard and the test compound. The RBA is then calculated using the following formula:

RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Signaling Pathways and Functional Activity

The functional consequences of delta-9,11-estradiol binding to the estrogen receptor, i.e., whether it acts as an agonist or an antagonist, and the downstream signaling pathways it modulates, are not well-characterized in the publicly available scientific literature. The binding of a ligand to the estrogen receptor can initiate a cascade of molecular events, including conformational changes in the receptor, dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, ultimately leading to the regulation of gene expression. Alternatively, estrogen receptors can also mediate non-genomic signaling through pathways involving kinases and other signaling molecules. Further research is required to elucidate the specific functional profile of delta-9,11-estradiol.

Visualizations

Experimental Workflow for Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Hypothetical Estrogen Receptor Signaling Pathway

Caption: A generalized genomic signaling pathway for estrogen receptors.

Conclusion

Delta-9,11-estradiol exhibits a reduced binding affinity for the human estrogen receptor compared to the natural hormone, 17β-estradiol, with a relative binding affinity of approximately 20%. This decrease in affinity is attributed to the conformational changes induced by the introduction of a double bond at the 9-11 position. While the quantitative binding data is limited to a general estrogen receptor population, and specific affinities for ERα and ERβ are yet to be determined, this compound serves as an interesting molecular probe for studying structure-activity relationships at the estrogen receptor. Further investigations are warranted to fully characterize its functional activity as an agonist or antagonist and to elucidate its impact on downstream signaling pathways. This information will be crucial for its potential application in research and drug development.

References

The Metabolic Fate of Δ⁹,¹¹-Estradiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-9,11-estradiol (Δ⁹,¹¹-E2) is a synthetic estrogen characterized by a double bond between carbons 9 and 11 in the steroid C-ring. This structural modification can significantly influence its biological activity, receptor binding affinity, and metabolic profile compared to its endogenous counterpart, 17β-estradiol. Understanding the metabolic pathway of Δ⁹,¹¹-estradiol is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, assessing its potential for drug-drug interactions, and predicting its safety and efficacy in therapeutic applications. This technical guide provides an in-depth analysis of the predicted metabolic pathway of Δ⁹,¹¹-estradiol, detailed experimental protocols for its investigation, and a framework for quantitative data presentation.

Proposed Metabolic Pathway of Δ⁹,¹¹-Estradiol

The metabolism of Δ⁹,¹¹-estradiol has not been extensively documented in the scientific literature. However, based on the well-established metabolic pathways of endogenous estrogens and other unsaturated steroids, a hypothetical metabolic pathway can be proposed. The primary routes of metabolism are predicted to be oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, and potentially, reduction of the double bond.

The key metabolic transformations are likely to include:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus is a common metabolic pathway for estrogens. The primary sites of hydroxylation for estradiol are the C2 and C4 positions (catechol estrogens) and the C16α position. It is anticipated that Δ⁹,¹¹-estradiol will also undergo hydroxylation at these and other positions. The presence of the 9,11-double bond may influence the regioselectivity of these hydroxylation reactions.

-

Epoxidation: The double bond at the 9,11-position is a potential site for epoxidation, a reaction also catalyzed by CYP enzymes. This would lead to the formation of a 9,11-epoxy-estradiol metabolite. Such epoxides can be reactive intermediates and may be further metabolized or interact with cellular macromolecules.

-

Further Metabolism: The hydroxylated and epoxidized metabolites can undergo further phase II metabolism, including glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

The following diagram illustrates the proposed metabolic pathway of Δ⁹,¹¹-estradiol.

Quantitative Data Summary

As of the date of this document, there is a lack of publicly available quantitative data on the metabolism of Δ⁹,¹¹-estradiol. The following table is provided as a template for researchers to summarize their experimental findings.

| Metabolite | Formation Rate (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) | Analytical Method |

| 2-Hydroxy-Δ⁹,¹¹-estradiol | LC-MS/MS | |||

| 4-Hydroxy-Δ⁹,¹¹-estradiol | LC-MS/MS | |||

| 16α-Hydroxy-Δ⁹,¹¹-estradiol | LC-MS/MS | |||

| 9,11-Epoxy-estradiol | LC-MS/MS | |||

| Other identified metabolites | LC-MS/MS |

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of Δ⁹,¹¹-estradiol metabolism using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism of Δ⁹,¹¹-Estradiol using Human Liver Microsomes

This protocol is designed to identify the metabolites of Δ⁹,¹¹-estradiol formed by phase I enzymes present in human liver microsomes.

Materials:

-

Δ⁹,¹¹-Estradiol

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal standard (e.g., a deuterated analog of Δ⁹,¹¹-estradiol or a structurally similar steroid)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and Δ⁹,¹¹-estradiol (at various concentrations, e.g., 1-100 µM).

-

Include control incubations:

-

No NADPH (to assess non-enzymatic degradation)

-

No Δ⁹,¹¹-estradiol (to identify endogenous peaks)

-

Heat-inactivated microsomes (to confirm enzymatic activity)

-

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube.

-

Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation:

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol outlines the use of LC-MS/MS for the separation, identification, and quantification of Δ⁹,¹¹-estradiol and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Conditions (Example):

-

Ionization Mode: ESI positive or negative, depending on the analytes.

-

Scan Type:

-

Full Scan: To identify potential metabolites by their mass-to-charge ratio (m/z).

-

Product Ion Scan: To obtain fragmentation patterns of the parent ion for structural elucidation.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis of the parent compound and its known metabolites. Specific precursor-to-product ion transitions should be optimized for each analyte.

-

Data Analysis:

-

Metabolite Identification: Compare the full scan mass spectra of the incubation samples with the control samples to identify potential new peaks corresponding to metabolites. The mass shift from the parent drug can suggest the type of metabolic modification (e.g., +16 Da for hydroxylation, +16 Da for epoxidation). Further structural confirmation can be achieved through product ion scans and comparison with synthesized standards if available.

-

Quantification: For quantitative analysis using MRM, generate a calibration curve using standards of Δ⁹,¹¹-estradiol and any available metabolite standards. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for studying the in vitro metabolism of Δ⁹,¹¹-estradiol.

The In Vivo Biosynthesis of Delta-9,11-Estradiol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-9,11-estradiol is a structural analog of the primary female sex hormone, 17β-estradiol, characterized by a double bond between carbons 9 and 11 of the steroid nucleus. While its chemical synthesis is established, its in vivo biosynthetic pathway remains largely unelucidated and is not considered a major route of estrogen metabolism. This technical guide provides a comprehensive overview of the established biosynthesis of its parent compound, estradiol, and presents a hypothetical pathway for the formation of delta-9,11-estradiol based on known steroidogenic reactions. This document summarizes quantitative data for the enzymes involved in estradiol synthesis, details relevant experimental protocols, and provides visualizations of the pertinent metabolic pathways to aid researchers in the fields of endocrinology, pharmacology, and drug development.

The Established In Vivo Biosynthesis of 17β-Estradiol

The biosynthesis of 17β-estradiol is a well-characterized steroidogenic pathway that begins with cholesterol. This multi-step process primarily occurs in the ovaries, but also in other tissues such as adipose tissue, bone, and the brain. The key enzymatic reactions are catalyzed by members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.

The generalized pathway proceeds as follows:

-

Cholesterol to Pregnenolone: The rate-limiting step is the conversion of cholesterol to pregnolone, catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1) in the mitochondria.

-

Pregnenolone to Progesterone or Dehydroepiandrosterone (DHEA): Pregnenolone can be converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD) . Alternatively, it can be hydroxylated by 17α-hydroxylase/17,20-lyase (CYP17A1) to form 17α-hydroxypregnenolone, which is then converted to DHEA.

-

Androgen Synthesis: Progesterone and DHEA serve as precursors for the synthesis of androgens. Progesterone is converted to androstenedione via 17α-hydroxyprogesterone. DHEA is converted to androstenedione by 3β-HSD. Androstenedione can then be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) .

-

Aromatization to Estrogens: The final and irreversible step is the aromatization of androgens to estrogens, catalyzed by the enzyme aromatase (CYP19A1) . Aromatase converts androstenedione to estrone, and testosterone to 17β-estradiol. Estrone can also be converted to estradiol by 17β-HSD.

Visualization of the Established Estradiol Biosynthesis Pathway

Hypothetical In Vivo Biosynthesis of Delta-9,11-Estradiol

Currently, there is no definitive evidence for a dedicated in vivo biosynthetic pathway for delta-9,11-estradiol in humans or other mammals. Its formation is theorized to occur via a two-step modification of an existing estrogen precursor, likely estradiol or estrone. This hypothetical pathway is based on known chemical synthesis routes which involve the dehydration of an 11-hydroxy steroid intermediate.

Step 1 (Hypothetical): 11-Hydroxylation of an Estrogen Precursor

The initial and purely speculative step would involve the hydroxylation of an estrogen at the C-11 position to form an 11-hydroxyestrogen intermediate. The class of enzymes responsible for 11β-hydroxylation of steroids is the cytochrome P450 11B family , which includes steroid 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) .

-

CYP11B1 is primarily located in the adrenal cortex and is crucial for cortisol synthesis from 11-deoxycortisol.

-

CYP11B2 , also in the adrenal cortex, is responsible for aldosterone synthesis.

While these enzymes are highly specific for corticosteroids, the possibility of off-target activity on estrogens, although not documented as a significant metabolic route, cannot be entirely ruled out under certain physiological or pathological conditions. Research has shown that 11-oxygenated androgens can be aromatized to 11-oxygenated estrogens in vitro and ex vivo, but these estrogen metabolites have not been detected in circulation in vivo[1]. This suggests that if 11-hydroxyestradiol is formed, it may be a very transient intermediate.

Step 2 (Hypothetical): Dehydration of 11-Hydroxyestradiol

The second hypothetical step would be the dehydration of the 11-hydroxyestrogen intermediate to introduce the delta-9,11 double bond. The specific enzyme that would catalyze this dehydration reaction in vivo is currently unknown. While dehydratase enzymes exist in various metabolic pathways, a "steroid 11-dehydratase" has not been characterized in vertebrate steroidogenesis.

Visualization of the Hypothetical Delta-9,11-Estradiol Biosynthesis Pathway

Quantitative Data on Key Enzymes in Estradiol Biosynthesis

The following table summarizes key quantitative parameters for the primary enzymes involved in the established 17β-estradiol biosynthetic pathway. Data for the hypothetical pathway of delta-9,11-estradiol is not available.

| Enzyme | Gene | Substrate | Product | Michaelis Constant (Km) | Optimal pH |

| CYP11A1 | CYP11A1 | Cholesterol | Pregnenolone | 1-5 µM | 7.4 |

| 3β-HSD | HSD3B1/2 | Pregnenolone, DHEA | Progesterone, Androstenedione | 0.5-2 µM | 7.0-7.5 |

| CYP17A1 | CYP17A1 | Pregnenolone, Progesterone | 17α-OH-Pregnenolone, 17α-OH-Progesterone | 0.1-1 µM | 7.4 |

| Aromatase (CYP19A1) | CYP19A1 | Androstenedione, Testosterone | Estrone, 17β-Estradiol | 20-50 nM | 7.4 |

| 17β-HSD (Type 1) | HSD17B1 | Estrone | 17β-Estradiol | 0.1-0.5 µM | 6.5-7.5 |

Note: Km values can vary depending on the specific isoform, species, and experimental conditions.

Experimental Protocols

Detailed below are generalized protocols for key experiments relevant to the study of steroid biosynthesis. Specific protocols for the in vivo synthesis of delta-9,11-estradiol are not established.

In Vitro Enzyme Activity Assay for Aromatase (CYP19A1)

This protocol outlines a common method for measuring the activity of aromatase in microsomal preparations.

-

Microsome Preparation:

-

Homogenize tissue (e.g., ovarian, placental, or adipose tissue) in a buffered solution (e.g., phosphate buffer with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Aromatase Assay (Tritiated Water Release Assay):

-

Prepare a reaction mixture containing the microsomal preparation, a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Initiate the reaction by adding the substrate, [1β-3H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., chloroform or an acid).

-

Separate the tritiated water (3H2O), which is a product of the aromatization reaction, from the unmetabolized substrate using a charcoal-dextran suspension.

-

Quantify the amount of 3H2O produced using liquid scintillation counting.

-

Calculate the enzyme activity as picomoles of product formed per minute per milligram of microsomal protein.

-

Quantification of Steroids in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of steroids, including estradiol, in biological matrices like plasma or tissue homogenates.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 1 mL of plasma), add an internal standard (e.g., a stable isotope-labeled version of the analyte, such as 13C-labeled estradiol).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the sample matrix.

-

LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture), vortex, and centrifuge to separate the phases. Collect the organic layer containing the steroids.

-

SPE: Condition an appropriate SPE cartridge, load the sample, wash away interfering substances, and elute the steroids with a suitable solvent.

-

-

Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Liquid Chromatography: Separate the steroids on a suitable C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

-

Tandem Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for the analyte of interest and the internal standard for high selectivity and sensitivity.

-

-

Quantification: Generate a calibration curve using standards of known concentrations. Determine the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow Visualization

Conclusion and Future Directions

The in vivo biosynthesis of delta-9,11-estradiol is not a well-established metabolic pathway. While a hypothetical route involving 11-hydroxylation of an estrogen precursor followed by dehydration is plausible based on chemical synthesis principles, there is a lack of direct evidence for these enzymatic steps occurring in biological systems. The key enzymes, particularly a steroid 11-dehydratase, have not been identified.

Future research in this area should focus on:

-

Investigating the substrate specificity of CYP11B enzymes to determine if they can hydroxylate estrogens in vivo.

-

Searching for novel dehydratase enzymes in steroidogenic tissues that could act on 11-hydroxylated steroids.

-

Utilizing sensitive analytical techniques like high-resolution mass spectrometry to screen for the presence of delta-9,11-estradiol and its potential precursors in various biological matrices.

A thorough understanding of the potential for endogenous formation of delta-9,11-estradiol and other modified estrogens is crucial for a complete picture of steroid metabolism and its implications for health and disease. This whitepaper provides a foundation for researchers by outlining the known aspects of estradiol biosynthesis and clearly defining the hypothetical nature of the delta-9,11-estradiol pathway, thereby highlighting critical areas for future investigation.

References

An In-depth Technical Guide on the Degradation of Delta-9,11-Estradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-9,11-estradiol (Δ⁹,¹¹-estradiol) is a known impurity and degradation product of estradiol, a primary estrogenic hormone.[1] While its presence in pharmaceutical formulations is monitored, comprehensive data on its own degradation profile is limited in publicly available literature. This technical guide provides a detailed overview of the potential degradation pathways of Δ⁹,¹¹-estradiol, based on the known chemistry of steroids and estrogens. It outlines experimental protocols for conducting forced degradation studies to identify and characterize its degradation products. Furthermore, this guide discusses the potential biological implications of these products and provides a framework for their analysis.

Introduction to Delta-9,11-Estradiol

Delta-9,11-estradiol is a steroid hormone characterized by a double bond between the C9 and C11 positions of the steroid nucleus.[1] This structural feature distinguishes it from its parent compound, 17β-estradiol. The introduction of this double bond alters the three-dimensional structure of the steroid, which can, in turn, affect its biological activity and stability.[1] It is recognized as both a synthetic structural analog and a naturally occurring degradation product of estradiol.[1]

Potential Degradation Pathways

Due to the scarcity of direct studies on the degradation of Δ⁹,¹¹-estradiol, the following pathways are proposed based on the chemical structure of the molecule and general knowledge of steroid degradation. The presence of a phenolic A-ring, a secondary alcohol at C17, and a double bond at the 9,11-position are key reactive sites.

Oxidation

Oxidation is a major degradation pathway for many steroids. For Δ⁹,¹¹-estradiol, oxidation can occur at several positions:

-

Oxidation of the 17-hydroxyl group: The secondary alcohol at the C17 position can be oxidized to a ketone, yielding delta-9,11-estrone . The synthesis of Δ⁹,¹¹-estrone has been described in the literature, suggesting its potential as a stable degradation product.[2]

-

Oxidation of the 9,11-double bond: The double bond is susceptible to electrophilic attack, which could lead to the formation of epoxides (9,11-epoxyestradiol) or diols (9,11-dihydroxyestradiol).

-

Aromatic ring hydroxylation: The phenolic A-ring can undergo hydroxylation, although this is generally a metabolic process, it can also occur under certain oxidative chemical conditions.

Photodegradation

Estrogens are known to be susceptible to photodegradation. The aromatic ring in Δ⁹,¹¹-estradiol can absorb UV radiation, leading to the formation of reactive species and subsequent degradation. The degradation products could be complex and may involve cleavage of the steroid rings.

Acidic and Basic Hydrolysis

While the core steroid structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially promote rearrangements or other degradation reactions. However, significant degradation under mild hydrolytic conditions is not expected.

The following diagram illustrates the proposed primary degradation pathways for delta-9,11-estradiol.

Caption: Proposed degradation pathways of delta-9,11-estradiol.

Experimental Protocols for Forced Degradation Studies

To systematically investigate the degradation of Δ⁹,¹¹-estradiol, forced degradation studies under various stress conditions are essential. The following are detailed methodologies for key experiments.

General Experimental Workflow

The workflow for a forced degradation study involves subjecting the drug substance to stress conditions, followed by analysis to identify and quantify the degradation products.

Caption: General workflow for forced degradation studies.

Stress Conditions

-

Acid Hydrolysis:

-

Protocol: Dissolve Δ⁹,¹¹-estradiol in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of sodium hydroxide.

-

-

Base Hydrolysis:

-

Protocol: Dissolve Δ⁹,¹¹-estradiol in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Conditions: Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralization: Neutralize with an equivalent amount of hydrochloric acid.

-

-

Oxidative Degradation:

-

Protocol: Dissolve Δ⁹,¹¹-estradiol in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Conditions: Store the solution at room temperature, protected from light, for a defined period.

-

Quenching: The reaction can be stopped by adding a quenching agent like sodium bisulfite if necessary.

-

-

Photolytic Degradation:

-

Protocol: Prepare a solution of Δ⁹,¹¹-estradiol in a photostable solvent (e.g., acetonitrile/water).

-

Exposure: Expose the solution to a light source with a specified output (e.g., UV-A and visible light) in a photostability chamber. A control sample should be kept in the dark.

-

ICH Guideline Q1B: Follow the guidelines for photostability testing of new drug substances and products.

-

-

Thermal Degradation:

-

Protocol: Store solid Δ⁹,¹¹-estradiol powder in a controlled temperature oven.

-

Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 or phenyl-hexyl column is often suitable for steroid analysis.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where Δ⁹,¹¹-estradiol and its potential degradation products have significant absorbance (e.g., around 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Purpose: For the identification and structural elucidation of degradation products.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: For definitive structural confirmation of isolated degradation products.

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed.

-

Quantitative Data

Due to the lack of specific studies on the degradation of Δ⁹,¹¹-estradiol, no quantitative data on its degradation products can be presented. The following table is a template that researchers can use to summarize their findings from forced degradation studies.

| Stress Condition | Degradation Product | Retention Time (min) | % Degradation | Mass (m/z) |

| Acid Hydrolysis (1M HCl, 60°C, 24h) | ||||

| Base Hydrolysis (1M NaOH, 60°C, 24h) | ||||

| Oxidative (30% H₂O₂, RT, 24h) | e.g., Delta-9,11-Estrone | |||

| e.g., 9,11-Epoxyestradiol | ||||